Methylenebis(ethyl thioglycolate)
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical strategies, including base-catalyzed reactions and the use of specific catalysts. For instance, ethyl thioglycolate has been shown to react with β-aryl-β-(methylthio) acroleins in the presence of anhydrous potassium carbonate in boiling ethanol, yielding 5-substituted/4,5-annulated-2-carbethoxy thiophenes in high yields (Gowda et al., 2016) (Gowda et al., 2016). Such methods can potentially be adapted for the synthesis of methylenebis(ethyl thioglycolate).
Molecular Structure Analysis
The molecular structure of ethyl thioglycolate and related compounds has been explored through various analytical techniques. Fragmentation patterns upon electron impact provide insight into the molecular ions of ethyl thioglycolate, showcasing its stability and decomposition pathways, which are critical for understanding the molecular structure and stability of methylenebis(ethyl thioglycolate) (Sekiguchi & Tajima, 1997) (Sekiguchi & Tajima, 1997).
Chemical Reactions and Properties
Chemical reactions involving ethyl thioglycolate, such as its reaction with β-aryl-β-(methylthio) acroleins, highlight its reactivity and potential for creating complex molecular structures. The detailed reaction mechanisms and product yields offer a foundation for understanding the chemical behavior of methylenebis(ethyl thioglycolate) and its derivatives.
Physical Properties Analysis
Research on related compounds, such as ethylene glycol and its derivatives, sheds light on the physical properties relevant to methylenebis(ethyl thioglycolate). These studies provide data on solubility, phase behavior, and other thermophysical properties critical for practical applications and materials development (Yue et al., 2012) (Yue et al., 2012).
Chemical Properties Analysis
The chemical properties of methylenebis(ethyl thioglycolate) can be inferred from studies on ethyl thioglycolate and similar sulfur-containing compounds. These include oxidation reactions, polymerization behavior, and interactions with catalysts, providing a comprehensive view of the chemical versatility and potential applications of methylenebis(ethyl thioglycolate) (Herzberger et al., 2016) (Herzberger et al., 2016).
Scientific Research Applications
Synthesis and Biochemical Application
Methylenebis(ethyl thioglycolate) and its derivatives have applications in the synthesis of various biochemical compounds. For instance, ethyl methylmalonyl thioglycolate is a potential substrate analogue of methylmalonyl-coenzyme-A, important in propionic acid metabolism studies. Tracer compounds like ethyl [14CH3]methylmalonyl thioglycolate have been synthesized for biochemical examinations (Kovacs & Kovács, 1991).
Analytical Chemistry and Mass Spectrometry
In analytical chemistry, particularly mass spectrometry, derivatives of methylenebis(ethyl thioglycolate) like ethyl thioglycolate have been studied for their fragmentation patterns upon electron impact. These studies are crucial for understanding molecular structures and reactions in various chemical processes (Sekiguchi & Tajima, 1997).
Organic Synthesis
Methylenebis(ethyl thioglycolate) derivatives are used in organic synthesis. For example, base-catalyzed reactions of ethyl thioglycolate with β-aryl-β-(methylthio) acroleins offer a general method for synthesizing 2-carbethoxy-5-substituted/4,5-annulated thiophenes, highlighting the compound's role in creating complex organic structures (Gowda et al., 2016).
Safety and Toxicological Studies
Safety assessments of various thioglycolates, including ethyl thioglycolate, are crucial in understanding their effects on biological systems and their safe use in various applications. Such assessments include toxicity studies, distribution in organs, and potential irritation and sensitization effects (Burnett et al., 2009).
Material Science and Nanotechnology
In material science, compounds like methylenebis(ethyl thioglycolate) are explored for creating novel materials with unique properties. For example, studies on nanoporous materials and microstructure reactors involve derivatives of methylenebis(ethyl thioglycolate), showcasing their potential in developing advanced materials and catalysis systems (Zhu et al., 2019).
Safety And Hazards
While specific safety data for Methylenebis(ethyl thioglycolate) is not available, it’s important to handle all chemical compounds with care. For example, Methyl thioglycolate, a related compound, is classified as flammable and toxic if swallowed . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction .
properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S2/c1-3-12-8(10)5-14-7-15-6-9(11)13-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNGVIRHOBZBHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCSCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334812 | |
Record name | Diethyl 2,2'-(methylenedisulfanediyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylenebis(ethyl thioglycolate) | |
CAS RN |
61713-23-3 | |
Record name | Diethyl 2,2'-(methylenedisulfanediyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3,5-dithiapimelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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